Chlorthalidone Impurity D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

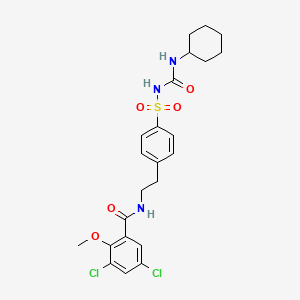

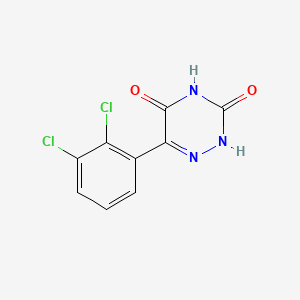

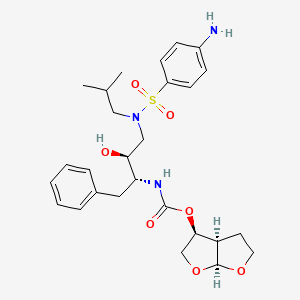

Chlorthalidone Impurity D, also known as Chlorthalidone Ethyl Ether or O-Ethyl Chlorthalidone, is a potential impurity found in commercial preparations of Chlorthalidone . Its chemical name is 2-Chloro-5[(1RS)-1-ethoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzene sulfonamide . It is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Chlorthalidone and its related formulations .

Molecular Structure Analysis

The molecular formula of Chlorthalidone Impurity D is C16H15ClN2O4S . The molecular weight is 366.82 .科学的研究の応用

Analytical Method Development

- Reverse-Phase HPLC Method for Identification and Quantitation : An improved reverse-phase HPLC method has been developed for the simultaneous identification and quantitation of pharmacopoeia-listed and in-house process- and degradation-related impurities of chlorthalidone in bulk drug and formulations. This method offers good separation of all known and unknown impurities with acceptable resolution and tailing factor (Kharat et al., 2020).

Stability Enhancement Techniques

- Spray-Drying and Melt Granulation : Spray-drying of double emulsions and melt granulation coating technologies have been used to enhance the stability of chlorthalidone. These methods resulted in microcapsules with higher solubility and lower degradation under accelerated storage and thermo-oxidative conditions (Salazar-Miranda et al., 2016).

Quality Control and Validation

- LC-MS Compatible RP-HPLC Method : A liquid chromatography mass spectrometry compatible, stability-indicating RP-HPLC method has been developed for chlorthalidone and validated according to ICH and US-FDA guidelines. This method provides a sensitive and specific way to analyze chlorthalidone impurities (Shah & Dhadhuk, 2020).

Analytical Review

- Overview of Assay Methods : A review discusses various analytical methods for determining chlorthalidone levels in pharmaceutical preparations and biological matrices. Methods include spectrophotometry, HPLC, chemometrics, TLC-densitometric, and LC-MS-MS, highlighting HPLC as a widely used technique (Fitrizal et al., 2021).

Cocrystallization for Solubility Enhancement

- Chlorthalidone-Caffeine Cocrystal : A study reports on a cocrystal of chlorthalidone with caffeine, which shows a threefold solubility increase and improved performance in dissolution experiments. This cocrystal could be used to develop solid dosage forms using a lower chlorthalidone dose (Rodríguez-Ruiz et al., 2022).

Impact of Polymorphism on Dissolution

- Analysis of Chlorthalidone Polymorphs : This research identifies different polymorphs of chlorthalidone in raw materials and tablets and their impact on solubility and dissolution properties. The study emphasizes that only the CTD form I is acceptable for the preparation of tablet form due to its solubility and dissolution properties (Bonfilio et al., 2014).

特性

CAS番号 |

1369995-36-7 |

|---|---|

製品名 |

Chlorthalidone Impurity D |

分子式 |

C16H15ClN2O4S |

分子量 |

366.83 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Benzenesulfonamide, 2-chloro-5-(1-ethoxy-2,3-dihydro-3-oxo-1H-isoindol-1-yl)- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。